An In-depth Technical Guide to the Basic Properties of N-(furan-2-ylmethyl)cyclohexanamine
An In-depth Technical Guide to the Basic Properties of N-(furan-2-ylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of N-(furan-2-ylmethyl)cyclohexanamine, a heterocyclic amine with significant potential in medicinal chemistry and drug development. We delve into the structural and electronic factors governing its basicity, presenting a detailed protocol for its empirical determination. Furthermore, this guide outlines a robust synthetic route via reductive amination and explores the compound's promising therapeutic applications, drawing parallels with structurally related bioactive molecules. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel furan-based compounds.
Introduction: The Significance of the Furan Moiety in Medicinal Chemistry
The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2] The incorporation of a furan nucleus can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The oxygen heteroatom can participate in hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions with biological targets. The versatility of furan chemistry allows for facile modification, enabling the fine-tuning of a compound's properties for optimal therapeutic effect.[1] N-(furan-2-ylmethyl)cyclohexanamine represents a strategic combination of the biologically active furan moiety with a cyclohexylamine group, a common constituent in many pharmaceuticals that can modulate lipophilicity and basicity.[3][4]
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the known and predicted properties of N-(furan-2-ylmethyl)cyclohexanamine.
| Property | Value | Source |
| IUPAC Name | N-(furan-2-ylmethyl)cyclohexanamine | BOC Sciences[] |
| Synonyms | CYCLOHEXYL-FURAN-2-YLMETHYL-AMINE | BOC Sciences[] |
| CAS Number | 435345-37-2 | BOC Sciences[] |
| Molecular Formula | C₁₁H₁₇NO | BOC Sciences[] |
| Molecular Weight | 179.26 g/mol | BOC Sciences[] |
| Boiling Point | 262 °C at 760 mmHg | BOC Sciences[] |
| XLogP3-AA (Predicted) | 2.1 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[6] |
Note: Some properties are for the structurally similar isomer 2-(furan-2-ylmethyl)cyclohexanamine and are used here as predictive values.
Synthesis via Reductive Amination
A robust and efficient synthesis of N-(furan-2-ylmethyl)cyclohexanamine can be achieved through the reductive amination of furfural with cyclohexylamine. This widely utilized reaction in medicinal chemistry proceeds in two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[7][8]
Reaction Scheme
The overall transformation is as follows:
Furfural + Cyclohexylamine → [Imine Intermediate] --(Reduction)--> N-(furan-2-ylmethyl)cyclohexanamine
Rationale for Reagent and Catalyst Selection
-
Furfural: A readily available bio-based aldehyde, serving as the source of the furan-2-ylmethyl moiety.[9]
-
Cyclohexylamine: Provides the cyclohexanamine portion of the final molecule.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations as it can be used in a one-pot procedure and is tolerant of a wide range of functional groups. Other reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can also be employed.[10]
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used to facilitate the formation of the imine intermediate.
Detailed Experimental Protocol
-
To a solution of furfural (1.0 eq) in dichloromethane (DCM, 0.1 M) is added cyclohexylamine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-(furan-2-ylmethyl)cyclohexanamine.
Basicity and pKa Determination
The basicity of an amine, quantified by its pKa value, is a critical parameter in drug design as it influences the compound's solubility, membrane permeability, and interaction with biological targets.
Theoretical Considerations
The basicity of N-(furan-2-ylmethyl)cyclohexanamine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.
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Comparison with Cyclohexylamine: Cyclohexylamine is a relatively strong base with a pKa of 10.64.[11] This is because the lone pair of electrons on the nitrogen atom is localized and readily available for protonation. The cyclohexyl group is an electron-donating group through an inductive effect, which further increases the electron density on the nitrogen and enhances its basicity.[12]
-
Influence of the Furan Ring: The furan ring in N-(furan-2-ylmethyl)cyclohexanamine is expected to have a modest electron-withdrawing effect compared to a simple alkyl group. This is due to the sp² hybridization of the carbon atoms in the aromatic furan ring. However, this effect is transmitted through a methylene (-CH₂-) spacer, which will attenuate its impact on the nitrogen's basicity. Unlike aniline, where the nitrogen lone pair is directly delocalized into the aromatic ring, the methylene bridge in our target molecule prevents such resonance delocalization. Therefore, the basicity of N-(furan-2-ylmethyl)cyclohexanamine is predicted to be slightly lower than that of cyclohexylamine but significantly higher than that of aniline (pKa of conjugate acid is 4.6).[13]
Experimental Workflow for pKa Determination
The pKa of N-(furan-2-ylmethyl)cyclohexanamine can be accurately determined using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Potential Applications in Drug Development
The structural motifs present in N-(furan-2-ylmethyl)cyclohexanamine suggest its potential for a range of therapeutic applications.
-
Antibacterial Agents: Numerous furan derivatives have demonstrated significant antibacterial activity.[14][15] The incorporation of the lipophilic cyclohexyl group may enhance membrane permeability, potentially leading to improved efficacy against a variety of bacterial strains.
-
Central Nervous System (CNS) Activity: Furan-containing compounds have been investigated for their effects on the central nervous system, including antidepressant and anxiolytic properties.[1][16] The basic nitrogen center in N-(furan-2-ylmethyl)cyclohexanamine could interact with key receptors in the CNS.
-
Anti-inflammatory and Analgesic Properties: The furan scaffold is also associated with anti-inflammatory and analgesic effects.[14] A structurally related compound, 1-(furan-2-ylmethyl)piperidin-4-amine, has been identified as an inhibitor of the ST2 receptor, a key player in inflammatory diseases.[3]
Conclusion
N-(furan-2-ylmethyl)cyclohexanamine is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is readily achievable through established methods like reductive amination. The basicity of this compound, while predicted to be slightly lower than that of cyclohexylamine, remains substantial due to the insulating effect of the methylene spacer, preventing resonance delocalization of the nitrogen lone pair. The combination of the versatile furan ring and the cyclohexylamine moiety provides a promising scaffold for the development of novel therapeutics targeting a range of diseases. The experimental determination of its pKa, as outlined in this guide, is a crucial next step in fully characterizing this compound and unlocking its therapeutic potential.
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